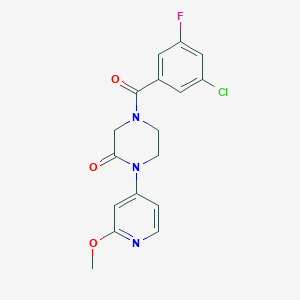
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CFMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.
作用机制
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one exerts its pharmacological effects by binding to specific targets in the body. In cancer cells, this compound binds to tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis. In Alzheimer's disease, this compound binds to beta-secretase, an enzyme involved in the formation of amyloid-beta plaques, leading to a reduction in amyloid-beta deposition. This compound also modulates dopamine and serotonin receptors by binding to them, leading to changes in neurotransmitter release and signaling.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In Alzheimer's disease, this compound reduces amyloid-beta deposition and neuroinflammation, leading to improved cognitive function. In schizophrenia, this compound modulates dopamine and serotonin receptors, leading to changes in neurotransmitter release and signaling.
实验室实验的优点和局限性
One of the advantages of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one for lab experiments is its high potency and selectivity for its targets, making it a useful tool for studying specific biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of this compound's potential applications in the treatment of other diseases, such as Parkinson's disease and depression. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential side effects.
合成方法
The synthesis of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 3-chloro-5-fluorobenzoic acid, 2-methoxypyridine-4-carboxylic acid, and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to improve cognitive function by reducing amyloid-beta deposition and neuroinflammation. This compound has also been found to modulate dopamine and serotonin receptors in the brain, making it a potential treatment for schizophrenia.
属性
IUPAC Name |
4-(3-chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c1-25-15-9-14(2-3-20-15)22-5-4-21(10-16(22)23)17(24)11-6-12(18)8-13(19)7-11/h2-3,6-9H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEURQZKMDSFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B2559789.png)
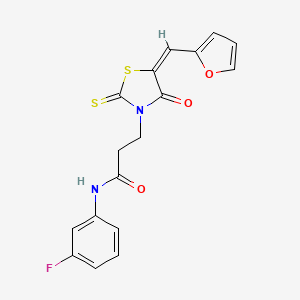
![methyl [3-(anilinocarbonyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2559791.png)
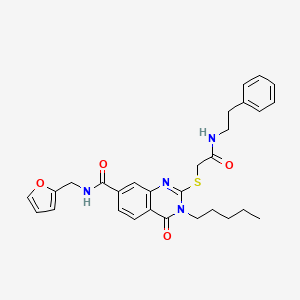
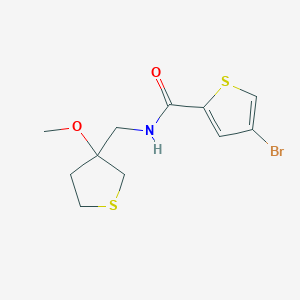

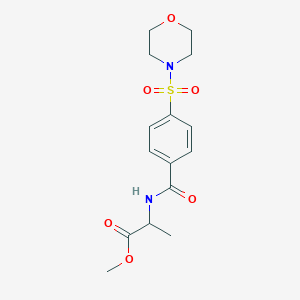

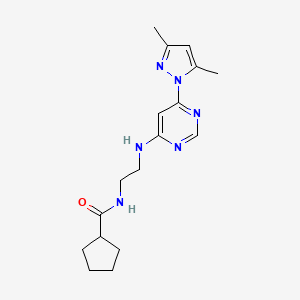
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)
![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)